molecular formula C7H13NO2S B017934 alpha-Amino-1-mercapto-cyclopentaneacetic acid CAS No. 108895-85-8

alpha-Amino-1-mercapto-cyclopentaneacetic acid

Cat. No. B017934
CAS RN: 108895-85-8
M. Wt: 175.25 g/mol
InChI Key: KAXJPSGVJZVTJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-Amino-1-mercapto-cyclopentaneacetic acid, also known as AMCA, is a sulfur-containing amino acid derivative. It has been widely used in scientific research due to its unique properties, including its ability to chelate metal ions and act as a reducing agent.

Scientific Research Applications

Alpha-Amino-1-mercapto-cyclopentaneacetic acid has been used in a variety of scientific research applications, including as a fluorescent probe for metal ions, as a reducing agent for disulfide bonds in proteins, and as a chelating agent for metal ions in biological systems. It has also been used in the development of new drugs and as a tool for studying the mechanisms of action of various biological processes.

Mechanism of Action

Alpha-Amino-1-mercapto-cyclopentaneacetic acid acts as a reducing agent by donating electrons to disulfide bonds in proteins, which can lead to changes in protein structure and function. It also acts as a chelating agent by binding to metal ions, which can affect the activity of enzymes and other biological molecules.
Biochemical and Physiological Effects:
alpha-Amino-1-mercapto-cyclopentaneacetic acid has been shown to have a variety of biochemical and physiological effects, including the ability to inhibit the activity of certain enzymes, such as metalloproteinases and proteases. It has also been shown to have anti-inflammatory and antioxidant properties, and may have potential as a therapeutic agent for a variety of diseases.

Advantages and Limitations for Lab Experiments

One advantage of using alpha-Amino-1-mercapto-cyclopentaneacetic acid in lab experiments is its ability to chelate metal ions, which can be useful in studying the role of metal ions in biological systems. However, one limitation is that it may interfere with the activity of certain enzymes, which can complicate the interpretation of experimental results.

Future Directions

There are many potential future directions for research involving alpha-Amino-1-mercapto-cyclopentaneacetic acid. One area of interest is the development of new drugs that target metalloproteinases and other enzymes involved in disease processes. Another area of interest is the use of alpha-Amino-1-mercapto-cyclopentaneacetic acid as a tool for studying the mechanisms of action of various biological processes, such as protein folding and metal ion transport. Additionally, further research is needed to better understand the biochemical and physiological effects of alpha-Amino-1-mercapto-cyclopentaneacetic acid, and to determine its potential as a therapeutic agent for various diseases.

Synthesis Methods

Alpha-Amino-1-mercapto-cyclopentaneacetic acid can be synthesized using a variety of methods, including the reaction of L-cysteine with cyclopentanone in the presence of a reducing agent such as sodium borohydride. Other methods include the reaction of L-cysteine with cyclopentanone under acidic conditions, or the reaction of L-cysteine with cyclopentanone in the presence of a catalyst such as palladium.

properties

CAS RN

108895-85-8

Product Name

alpha-Amino-1-mercapto-cyclopentaneacetic acid

Molecular Formula

C7H13NO2S

Molecular Weight

175.25 g/mol

IUPAC Name

2-amino-2-(1-sulfanylcyclopentyl)acetic acid

InChI

InChI=1S/C7H13NO2S/c8-5(6(9)10)7(11)3-1-2-4-7/h5,11H,1-4,8H2,(H,9,10)

InChI Key

KAXJPSGVJZVTJK-UHFFFAOYSA-N

SMILES

C1CCC(C1)(C(C(=O)O)N)S

Canonical SMILES

C1CCC(C1)(C(C(=O)O)N)S

synonyms

Cyclopentaneacetic acid, -alpha--amino-1-mercapto- (9CI)

Origin of Product

United States

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